(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
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Description
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C20H23FN6O3S and its molecular weight is 446.5. The purity is usually 95%.
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Mechanism of Action
Target of action
Pyrazoles and sulfonamides have a wide range of targets depending on their specific structures and substitutions. For example, some pyrazoles target cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation . Sulfonamides are often used as antibiotics and target the enzyme dihydropteroate synthase, disrupting bacterial folic acid synthesis .
Mode of action
The mode of action would depend on the specific target. For COX enzymes, pyrazoles act as inhibitors, preventing the conversion of arachidonic acid to prostaglandins, which are involved in inflammation . Sulfonamides act as competitive inhibitors of dihydropteroate synthase, preventing the production of dihydrofolic acid, a precursor to folic acid .
Biochemical pathways
The biochemical pathways affected would depend on the specific target. For COX enzymes, the arachidonic acid pathway would be affected, leading to a decrease in prostaglandin production and thus a decrease in inflammation . For dihydropteroate synthase, the folic acid synthesis pathway in bacteria would be disrupted, affecting bacterial growth .
Pharmacokinetics
The ADME properties of these compounds would depend on their specific structures. Generally, pyrazoles and sulfonamides are well absorbed orally and are metabolized in the liver .
Result of action
The result of the action of these compounds would depend on their specific targets. Inhibition of COX enzymes would lead to a decrease in inflammation, while inhibition of dihydropteroate synthase would lead to a decrease in bacterial growth .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For example, the activity of sulfonamides can be affected by the pH of the environment, as they are weak acids .
Properties
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O3S/c1-24-14-17(13-22-24)31(29,30)27-9-3-8-26(10-11-27)20(28)19-12-18(23-25(19)2)15-4-6-16(21)7-5-15/h4-7,12-14H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWAKRPFJISTRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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